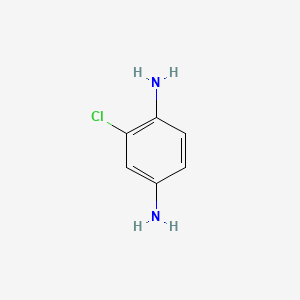

2-Chloro-1,4-diaminobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLZGLAFFOMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate) | |

| Record name | 2-Chloro-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043944 | |

| Record name | 2-Chloro-1,4-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2-Chloro-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-66-7 | |

| Record name | 2-Chloro-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,4-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W949BCC82R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇ClN₂.[1][2] It is a diamine that is a derivative of 1,4-phenylenediamine, substituted with a chloro group at the second position.[1][2] This compound typically appears as a white to light yellow or gray to brown crystalline powder.[1][3] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly in the textile and printing industries.[3][4] Additionally, its versatile reactivity makes it a valuable building block in the pharmaceutical and agrochemical sectors.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.59 g/mol | [2][4] |

| Appearance | White to Gray to Brown powder/crystal | [1][3] |

| Melting Point | 62-66 °C | [4] |

| Boiling Point | 287.9 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Water Solubility | Sparingly soluble | [1][3] |

| Solubility in other solvents | Soluble in DMSO, slightly soluble in Methanol | |

| logP (n-octanol/water) | 0.57 - 1.6 | [4] |

| pKa (Predicted) | 4.80 ± 0.10 | [1][3] |

| Flash Point | 127.9 ± 21.8 °C | [4] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |

| Refractive Index | 1.671 | [4] |

| Maximum Absorption (λmax) | 318 nm (in Ethanol) | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method, a standard technique for organic compounds.[5]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[7]

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid phase has transformed into a liquid is the final melting point. The melting range provides an indication of the substance's purity.[8]

Boiling Point Determination (OECD 103)

The boiling point is determined following the OECD Test Guideline 103, which outlines several methods. The dynamic method is described here.[9][10]

-

Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the surrounding atmospheric pressure.[9]

-

Apparatus: A suitable apparatus is used where the sample is heated, and the vapor pressure is measured at different temperatures.

-

Procedure: The temperature of the substance is gradually increased while monitoring its vapor pressure. The temperature at which the vapor pressure reaches 101.325 kPa is recorded as the boiling point.[9]

-

Correction: The observed boiling point may need to be corrected for atmospheric pressure if it deviates from the standard pressure.

Water Solubility (Shake-Flask Method - OECD 105)

The shake-flask method is a standard procedure for determining the water solubility of chemical substances and is detailed in OECD Guideline 105.[11][12]

-

Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined.[13]

-

Procedure:

-

An excess of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20-25°C) for a sufficient period to achieve equilibrium (e.g., 24-48 hours).[14]

-

After equilibration, the mixture is allowed to stand to let undissolved solids settle.

-

-

Analysis: A sample of the clear aqueous phase is carefully removed and centrifuged or filtered to remove any remaining solid particles. The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity and can be efficiently determined using the HPLC method as described in OECD Guideline 117.[1][15]

-

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value.[16]

-

Procedure:

-

A reversed-phase HPLC system with a C18 column is used.

-

A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

A solution of this compound is then injected under the same isocratic conditions.[1]

-

-

Calculation: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.[1][16] This method is suitable for logP values in the range of 0 to 6.[17]

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for this compound by GC.

References

- 1. oecd.org [oecd.org]

- 2. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. innospk.com [innospk.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. store.astm.org [store.astm.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. oecd.org [oecd.org]

- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 17. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

A Technical Guide to the Spectral Analysis of 2-Chloro-1,4-diaminobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-1,4-diaminobenzene (CAS No: 615-66-7), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of fully assigned public spectral data, this document combines reported data with theoretical predictions based on the compound's structure, offering a robust reference for analytical and research purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For this compound, the presence of the benzene ring conjugated with two amino groups constitutes a strong chromophore, leading to absorption in the ultraviolet region.

Data Presentation: UV-Vis Spectral Data

The maximum absorption wavelength (λmax) for this compound has been reported in the literature.

| Parameter | Value | Solvent | Reference |

| λmax | 318 nm | Ethanol (EtOH) | [1][2] |

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a UV-grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).[3][4]

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (ethanol) to correct for solvent absorption and instrumental noise.[5]

-

Sample Measurement: Rinse and fill a quartz cuvette with the prepared sample solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample across a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax).[5][6]

Infrared (IR) Spectroscopy

Data Presentation: Predicted IR Absorption Bands

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide | Strong |

| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic Ring | Strong |

These are typical ranges and can vary based on the molecular environment and sample state.[7][8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

As this compound is a solid at room temperature, the following protocol for analysis using an Attenuated Total Reflectance (ATR) or thin solid film method is recommended.[9]

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an ATR accessory.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry completely.[10]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the crystal, ensuring complete coverage.[10]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (~10-20 mg) of the solid in a volatile solvent (e.g., methylene chloride or acetone).[11]

-

Drop a small amount of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[11]

-

-

Data Acquisition: Place the sample (ATR or salt plate) into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Below are the predicted ¹H and ¹³C NMR spectral characteristics for this compound.

Data Presentation: Predicted ¹H NMR Spectral Data

The structure of this compound suggests a specific pattern for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | Doublet (d) | 1H | H-3 |

| ~6.6 - 6.8 | Doublet of Doublets (dd) | 1H | H-5 |

| ~6.5 - 6.7 | Doublet (d) | 1H | H-6 |

| ~3.5 - 4.5 | Broad Singlet (br s) | 4H | -NH₂ (2 groups) |

Note: Chemical shifts are highly dependent on the solvent used. The signals from the -NH₂ protons are often broad and their chemical shift can vary significantly with concentration, temperature, and solvent. They may also exchange with D₂O.[8]

Data Presentation: Predicted ¹³C NMR Spectral Data

Due to the molecule's lack of symmetry, six distinct signals are expected for the six carbons in the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C4-NH₂ |

| ~138 - 142 | C1-NH₂ |

| ~120 - 130 | C2-Cl |

| ~118 - 122 | C6 |

| ~116 - 120 | C3 |

| ~114 - 118 | C5 |

Note: These are estimated chemical shift ranges for aromatic amines and halogenated benzenes. Carbons directly attached to nitrogen appear in the 10-65 ppm region, but in this aromatic system, they are significantly downfield.[8]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is provided below.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[12]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[12][13]

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[12]

-

-

Instrumentation: Place the NMR tube into the spinner turbine and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming (manual or automatic) to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[12]

-

Tuning: Tune the probe to the desired nucleus (¹H or ¹³C).

-

Acquisition: Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the data. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound such as this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 615-66-7 [chemicalbook.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. innospk.com [innospk.com]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-1,4-benzenediol (CAS Number: 608-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2,3-dimethyl-1,4-benzenediol, also known as 2,3-dimethylhydroquinone. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical and Physical Properties

2,3-Dimethyl-1,4-benzenediol is an aromatic organic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two methyl groups at positions 2 and 3. Its chemical structure and properties make it a subject of interest in various chemical and biological studies.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,3-dimethyl-1,4-benzenediol.

| Property | Value | Reference |

| CAS Number | 608-43-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 223-225 °C | [4] |

| Boiling Point | 279 °C (estimated) | [2] |

| Solubility | Sparingly soluble in water. | [2] |

| IUPAC Name | 2,3-dimethylbenzene-1,4-diol | [1] |

| Synonyms | 2,3-Dimethylhydroquinone, o-Xylohydroquinone | [3] |

Spectral Data

While specific spectral data from the search results is limited, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, methyl groups, and hydroxyl groups.

-

Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching of the hydroxyl groups and C-H and C=C stretching of the aromatic ring and methyl groups would be expected.

-

Mass Spectrometry (MS): The molecular ion peak would correspond to the molecular weight of the compound.

Applications in Research and Drug Development

2,3-Dimethyl-1,4-benzenediol serves as a versatile intermediate in the synthesis of various compounds of interest in the pharmaceutical and chemical industries.

-

Antioxidant: As a hydroquinone derivative, it is expected to possess antioxidant properties by acting as a chain-breaking antioxidant and an electron donor.[4]

-

Precursor for Vitamin E Synthesis: It is a key starting material for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a crucial intermediate in the industrial production of Vitamin E (α-tocopherol).

-

Intermediate for Pharmaceuticals: It has been utilized in the synthesis of mycophenolic acid analogs, which are known for their immunosuppressive properties.[5]

-

Synthesis of Antifungal Agents: The compound is a precursor in the synthesis of certain antifungal agents.

Experimental Protocols

While a specific, detailed experimental protocol starting from 2,3-dimethyl-1,4-benzenediol was not explicitly found in the search results, a plausible synthetic route for the preparation of 2,3,5-trimethylhydroquinone (a key Vitamin E precursor) can be outlined based on a patent for a similar process starting from 2,6-dimethylphenol. This would involve an aminomethylation step followed by hydrogenolysis to introduce the third methyl group onto the hydroquinone ring.

Plausible Synthesis of 2,3,5-Trimethylhydroquinone from 2,3-Dimethyl-1,4-benzenediol (Conceptual Workflow)

This conceptual protocol is based on the known chemistry of hydroquinones and related industrial processes.

Step 1: Aminomethylation (Mannich Reaction)

-

Reaction Setup: In a reaction vessel, dissolve 2,3-dimethyl-1,4-benzenediol in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add a secondary amine (e.g., dimethylamine) and formaldehyde to the solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the resulting Mannich base can be isolated by precipitation or extraction.

Step 2: Hydrogenolysis

-

Catalyst and Solvent: The isolated Mannich base is dissolved in a suitable solvent (e.g., an alcohol or an ether) and a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically under pressure, and stirred until the reaction is complete.

-

Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 2,3,5-trimethylhydroquinone.

-

Purification: The product can be purified by crystallization or column chromatography.

Role in Signaling Pathways

Hydroquinones are known to interact with cellular signaling pathways, primarily those related to oxidative stress. The biological activity of 2,3-dimethyl-1,4-benzenediol is likely mediated through its oxidation to the corresponding quinone, which is an electrophilic species capable of reacting with cellular nucleophiles.

Activation of the Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes. Hydroquinones, including likely 2,3-dimethyl-1,4-benzenediol, can activate this pathway through their oxidation to quinones.[1][2]

References

- 1. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-1,4-diaminobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility Profile

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine, is an organic halogenated aromatic amine.[1] It typically appears as a white to gray or brown crystalline powder at room temperature.[1] Understanding its solubility is critical for its application in synthesis, formulation, and toxicological studies.

Table 1: Physicochemical Properties and Solubility of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-66-7 | [2][3] |

| Molecular Formula | C₆H₇ClN₂ | [2][3] |

| Molecular Weight | 142.59 g/mol | [2][4] |

| Melting Point | 62-66 °C | [2][4] |

| Boiling Point | 232.49 °C (rough estimate) | [2] |

| Appearance | White to Gray to Brown powder/crystal | [1] |

| Water Solubility | 49.61 g/L (at 25 °C) | [2][4] |

| Solubility in Ethanol | Readily Soluble | [1] |

| Solubility in Acetone | Readily Soluble | [1] |

| Solubility in DMSO | Slightly Soluble | [2] |

| Solubility in Methanol | Slightly Soluble | [2] |

| LogP (octanol/water) | 0.44 (at 20 °C) | [2] |

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors from available literature. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (drying oven, desiccator).

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid contamination of the saturated solution.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial to remove any undissolved microparticles.

-

Quantification (HPLC Method - Recommended):

-

Dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC. A C18 column is often suitable for aromatic amines, with a mobile phase of acetonitrile and water.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered, saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved solid and express the solubility in g/L or mg/mL.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation, expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Workflows and Pathways

The following diagrams illustrate key processes relevant to the study and application of this compound.

Diagram 1: Experimental Workflow for Solubility Determination This flowchart outlines the key steps of the isothermal shake-flask method described in the protocol above.

References

A Theoretical Investigation into the Electronic Structure of 2-Chloro-1,4-diaminobenzene: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-diaminobenzene is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide outlines a robust computational methodology for a comprehensive theoretical study of this compound. Due to a gap in dedicated theoretical research on this specific molecule, this paper proposes a study workflow leveraging Density Functional Theory (DFT), a proven method for analyzing similar aromatic amines.[2][3] The guide details the proposed computational protocols, illustrative data tables for key electronic parameters, and a logical workflow diagram to provide a clear framework for future research endeavors.

Introduction to this compound

This compound, also known as 2-chloro-p-phenylenediamine (CAS No. 615-66-7), is an organic halogenated aromatic amine.[1] Its molecular structure consists of a benzene ring substituted with a chlorine atom and two amino groups.[1] This configuration makes it a versatile building block in the chemical industry.[4]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C6H7ClN2 | [1][5] |

| Molecular Weight | 142.586 g/mol | [4][5] |

| Appearance | White to gray to brown crystalline powder | [1][6] |

| Melting Point | 62-66 °C | [5][7] |

| Boiling Point | 287.9 ± 20.0 °C at 760 mmHg | [4][5] |

| UV λmax | 318 nm (in Ethanol) | [1][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

The presence of electron-donating amino groups and an electron-withdrawing chlorine atom on the aromatic ring suggests a complex electronic landscape that governs its chemical behavior and utility as a pigment intermediate.[4]

Proposed Theoretical Investigation Protocols

To elucidate the electronic properties of this compound, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems and has been successfully applied to characterize aniline derivatives and phenylenediamine isomers.[2][3]

Computational Details

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT, is recommended for its proven accuracy in describing aromatic systems.[3] A Pople-style basis set, specifically 6-311++G(d,p), would be employed to provide a good balance between computational cost and accuracy for both geometry and electronic property calculations.[3]

Geometry Optimization and Vibrational Analysis

The initial step involves constructing the 3D structure of this compound. This structure would then be optimized to find its lowest energy conformation. A full geometry optimization would be carried out without any symmetry constraints. Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Electronic Properties

From the optimized geometry, a series of electronic properties would be calculated to provide a detailed picture of the molecule's electronic structure.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and is used to calculate global reactivity descriptors.[2]

-

Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Atomic Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This information is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface map would be generated to visualize the charge distribution across the molecule. The MEP is a valuable tool for predicting how the molecule will interact with other chemical species, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack.

Illustrative Data Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical study. The values presented are for illustrative purposes only and represent expected outcomes based on studies of similar molecules.

Table 1: Illustrative Optimized Geometric Parameters (Based on DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C1-N1 | 1.410 | C1-C2-C3 | 120.8 |

| C2-Cl | 1.745 | C1-C2-Cl | 119.0 |

| C4-N2 | 1.408 | C3-C4-N2 | 121.0 |

| N1-H | 1.014 | C1-N1-H | 112.5 |

Table 2: Illustrative Electronic Properties (Based on DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value (eV) |

| HOMO Energy | -5.150 |

| LUMO Energy | -0.980 |

| HOMO-LUMO Gap (ΔE) | 4.170 |

| Ionization Potential (I) | 5.150 |

| Electron Affinity (A) | 0.980 |

| Electronegativity (χ) | 3.065 |

| Chemical Hardness (η) | 2.085 |

| Electrophilicity Index (ω) | 2.251 |

Table 3: Illustrative Mulliken Atomic Charges (Based on DFT/B3LYP/6-311++G(d,p))

| Atom | Charge (e) |

| C1 (with N1) | -0.185 |

| C2 (with Cl) | +0.050 |

| C4 (with N2) | -0.190 |

| Cl | -0.110 |

| N1 | -0.850 |

| N2 | -0.855 |

Visualization of Proposed Workflow

The logical flow of the proposed computational study is depicted in the diagram below. This workflow ensures a systematic and comprehensive investigation of the molecule's electronic structure.

Conclusion

This whitepaper presents a comprehensive methodological framework for conducting a theoretical investigation into the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometric parameters, frontier molecular orbitals, atomic charge distribution, and reactivity. The data generated from such a study would be invaluable for professionals in drug development and materials science, enabling more accurate predictions of the molecule's behavior and facilitating the rational design of new compounds. The proposed workflow provides a clear and robust path to bridge the current knowledge gap regarding the electronic properties of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. innospk.com [innospk.com]

- 5. This compound | CAS#:615-66-7 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-1,4-phenylenediamine | 615-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound CAS#: 615-66-7 [m.chemicalbook.com]

- 8. This compound | 615-66-7 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Amino Groups in 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine (CAS 615-66-7), is a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its utility stems from the presence of two reactive amino groups on a benzene ring, which also bears a deactivating chloro substituent. This guide provides a detailed analysis of the differential reactivity of the two amino groups, governed by the electronic effects of the substituents. It includes a summary of physicochemical data, detailed experimental protocols for key transformations such as acylation and diazotization, and visual diagrams to elucidate reaction pathways and electronic influences.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to gray or brown crystalline powder.[1] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol, DMSO, and methanol.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.58 g/mol | [4] |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | ~288 °C at 760 mmHg | [2][5] |

| Water Solubility | 49.61 g/L at 25 °C | [3][6] |

| Predicted pKa | 4.80 ± 0.10 | [1][3] |

| CAS Number | 615-66-7 | [1] |

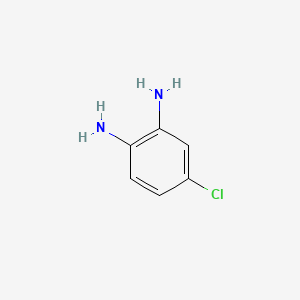

Core Concept: Differential Reactivity of Amino Groups

The reactivity of the two amino groups in this compound is not identical. This difference is a direct consequence of the electronic effects exerted by the chloro substituent on the aromatic ring.

-

Amino Groups (-NH₂): These are activating groups. They donate electron density to the benzene ring primarily through a strong, positive mesomeric effect (+M), which outweighs their negative inductive effect (-I).[7][8] This increases the nucleophilicity of the amino groups themselves and activates the ring towards electrophilic substitution.

-

Chloro Group (-Cl): This is a deactivating group. It withdraws electron density from the ring through a strong -I effect due to its high electronegativity.[9][10] This is partially offset by a weaker +M effect from its lone pairs.[7][8] The net result is deactivation of the ring.

The key to understanding the differential reactivity lies in the position of the chloro atom relative to each amino group.

-

Amino Group at C1 (ortho to -Cl): This amino group is strongly influenced by the electron-withdrawing inductive effect of the adjacent chlorine atom. This effect reduces the electron density on the nitrogen atom, making it less basic and less nucleophilic.

-

Amino Group at C4 (para to -Cl): This amino group is further away from the chlorine atom. The inductive effect diminishes with distance, so its influence is significantly weaker at the C4 position. Therefore, the amino group at C4 retains more of its inherent basicity and nucleophilicity compared to the one at C1.

Key Reactions and Experimental Protocols

The differential reactivity allows for selective transformations, primarily targeting the more nucleophilic amino group at C4.

Selective Mono-Acylation

Acylation, the reaction with an acylating agent like an acid chloride or anhydride, will preferentially occur at the C4-amino group under controlled conditions. This is a common strategy to protect one amino group while leaving the other free for subsequent reactions.[11][12]

Experimental Protocol: Selective Mono-Acetylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Reagent Addition: Slowly add a solution of acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) in the same solvent dropwise to the stirred solution. A mild base, such as triethylamine (1.1 eq), can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, N-(4-amino-3-chlorophenyl)acetamide, can be purified by recrystallization or column chromatography.

Alkylation

Similar to acylation, N-alkylation with alkyl halides will occur preferentially at the more nucleophilic C4-amino group. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Using a molar equivalent of the alkylating agent and mild conditions can favor mono-alkylation.[13][14]

Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt.[15] This reaction is fundamental for introducing a wide range of functional groups onto an aromatic ring via Sandmeyer or related reactions.

Given the higher basicity of the C4-amino group, selective mono-diazotization can be achieved by careful control of stoichiometry and temperature. The less basic C1-amino group will react much slower, allowing for the isolation or in-situ reaction of the mono-diazonium salt.

Experimental Protocol: Selective Mono-Diazotization and Sandmeyer Reaction

-

Amine Solution: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) or sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

-

Sandmeyer Reaction (Example): In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Cool this solution to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (N₂ gas) is usually observed.

-

Reaction and Work-up: Allow the mixture to stir at low temperature for 30 minutes and then warm to room temperature. Extract the product with a suitable organic solvent (e.g., ether or DCM). Wash the organic layer, dry it, and remove the solvent. The product can be purified by distillation or chromatography.

Applications in Drug Development and Synthesis

The ability to selectively functionalize one of the two amino groups makes this compound a valuable building block in medicinal chemistry and drug development. It serves as a scaffold for constructing more complex molecules where differentiated amine reactivity is required. For instance, one amino group can be used as an anchor point for a pharmacophore, while the other is modified to tune solubility, metabolic stability, or binding to a secondary site on a biological target.[1]

Conclusion

The reactivity of the amino groups in this compound is dictated by the electronic properties of the substituents on the benzene ring. The strong inductive electron-withdrawal of the chloro group deactivates the adjacent amino group at C1, making the amino group at C4 significantly more basic and nucleophilic. This inherent differential reactivity provides a powerful tool for synthetic chemists, enabling selective mono-functionalization through reactions like acylation and diazotization. A thorough understanding of these principles is essential for the efficient and predictable use of this versatile intermediate in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 615-66-7 [m.chemicalbook.com]

- 4. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. healthchems.lookchem.com [healthchems.lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Directing Effects | ChemTalk [chemistrytalk.org]

- 11. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Historical Synthesis of 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-Chloro-1,4-diaminobenzene, an important intermediate in the production of various dyes, pigments, and pharmaceuticals. This document details the primary synthetic routes, including experimental protocols and quantitative data, to serve as a valuable resource for chemists and researchers in the field.

Introduction

This compound, also known as 2-chloro-p-phenylenediamine, is a halogenated aromatic amine that has been a key building block in organic synthesis since the early 20th century.[1] Its utility stems from the reactivity of its two amino groups and the influence of the chloro substituent on the aromatic ring. Historically, two main strategies have dominated its preparation: the reduction of a nitro precursor and the direct chlorination of p-phenylenediamine. This guide will explore these methods in detail.

Core Synthesis Methods

The historical synthesis of this compound has primarily been achieved through two distinct pathways:

-

Reduction of 2-Chloro-4-nitroaniline: This method involves the synthesis of an intermediate, 2-chloro-4-nitroaniline, which is then reduced to the desired diamine. This two-step approach generally offers good control over the final product's purity.

-

Direct Chlorination of p-Phenylenediamine: This is a more direct approach where p-phenylenediamine is chlorinated to introduce the chloro group onto the aromatic ring.

The following sections provide detailed experimental protocols and data for these methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound.

| Method | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity/Selectivity | Reference |

| Catalytic Hydrogenation | 2-Chloro-4-nitroaniline | 5% Sulphided Platinum on Charcoal, Sodium Carbonate | 120°C, 140 psi H₂, 10 hours | High | Not specified | Patent |

| Catalytic Hydrogenation | 2-Chloro-4-nitroaniline | 5% Pd/C, Metal ion cocatalyst (e.g., SnCl₄) | 60-150°C, 0.1-1 MPa H₂, 3.5 hours in Ethanol | Up to 99% | Up to 99% | Patent |

| Direct Chlorination | p-Phenylenediamine | Chlorine gas or Sulfuryl chloride | Controlled acidic conditions | Variable | Not specified | General |

Experimental Protocols

Method 1: Reduction of 2-Chloro-4-nitroaniline via Catalytic Hydrogenation

This method is a widely cited and effective route for the preparation of this compound. The general principle involves the reduction of the nitro group of 2-chloro-4-nitroaniline to an amino group.

A. Using Sulphided Platinum on Charcoal Catalyst

-

Materials:

-

2-Chloro-4-nitroaniline

-

5% Sulphided Platinum on Charcoal (50% paste)

-

Sodium Carbonate

-

Thiophene

-

Hydrogen gas

-

-

Procedure:

-

A shaking autoclave is charged with 258.6 parts by weight of 2-chloro-4-nitroaniline.

-

To this, 0.51 parts by weight of a 5% sulphided platinum on charcoal catalyst (as a 50% paste), 0.5 parts by weight of sodium carbonate, and 0.06 parts by weight of thiophene are added.

-

The reactor is closed and purged twice with hydrogen to remove any oxygen.

-

The mixture is heated to 120°C to melt the starting material.

-

With agitation, hydrogen is introduced at a pressure of 140 psi.

-

These conditions are maintained for 10 hours, or until the consumption of hydrogen ceases.

-

After the reaction is complete, the pressure is released, and the catalyst is removed by filtration to yield the product.

-

B. Using Palladium on Carbon (Pd/C) Catalyst

-

Materials:

-

o-Chloro-p-nitroaniline (2-Chloro-4-nitroaniline)

-

95% Ethanol

-

5% Pd/C catalyst

-

Aqueous solution of a metal ion cocatalyst (e.g., 0.1 mol/L tin tetrachloride)

-

Hydrogen gas

-

Nitrogen gas

-

-

Procedure:

-

In a high-pressure reactor, place 50g of o-chloro-p-nitroaniline, 700mL of 95% ethanol, 0.1g of 5% Pd/C catalyst, and 5mL of a 0.1 mol/L aqueous solution of tin tetrachloride.

-

Seal the reactor and replace the air with nitrogen by purging 3 to 5 times.

-

Subsequently, replace the nitrogen with hydrogen by purging 3 to 5 times.

-

Pressurize the reactor with hydrogen to 0.2 MPa and slowly heat to 90°C.

-

Adjust the hydrogen valve to maintain the reaction system pressure at 0.75 MPa.

-

The reaction is carried out for 3.5 hours.

-

After cooling and releasing the pressure, the reaction mixture is filtered to remove the catalyst. The filtrate contains the product, which can be isolated by evaporation of the solvent. This method has been reported to achieve a conversion rate of 99% and a selectivity of 99%.

-

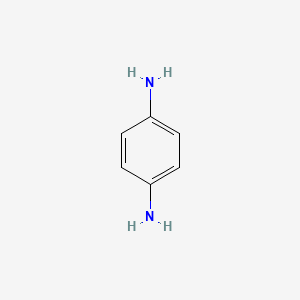

Method 2: Direct Chlorination of p-Phenylenediamine

This method involves the direct electrophilic aromatic substitution of p-phenylenediamine. It is a more direct route but can be challenging to control, potentially leading to multiple chlorinated products.

-

General Principle: The reaction is typically carried out by treating p-phenylenediamine with a chlorinating agent under controlled acidic conditions.[1] The acidic medium is crucial to protonate the amino groups, deactivating them towards electrophilic attack and directing the chlorination to the desired position.

-

Reagents:

-

p-Phenylenediamine

-

Chlorinating agent: Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

An acidic solvent or medium

-

-

Illustrative (Generalized) Procedure:

-

p-Phenylenediamine is dissolved or suspended in a suitable acidic solvent.

-

The mixture is cooled to a low temperature to control the reactivity.

-

The chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is added portion-wise or bubbled through the solution while maintaining the low temperature.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification (e.g., recrystallization or chromatography) to isolate the this compound.

-

-

Note: Detailed historical experimental protocols with specific quantitative data for this direct chlorination are not as readily available in the public domain as for the reduction method. The control of the reaction to achieve high selectivity for the mono-chloro product is a key challenge.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathway for this compound via reduction.

Caption: Synthetic pathway for this compound via direct chlorination.

Conclusion

The historical synthesis of this compound has relied on two principal methods: the reduction of 2-chloro-4-nitroaniline and the direct chlorination of p-phenylenediamine. The reduction pathway, particularly through catalytic hydrogenation, is well-documented with specific protocols and offers high yields and selectivity. The direct chlorination route, while more atom-economical, presents challenges in controlling the reaction to achieve the desired mono-chlorinated product. This guide provides researchers and drug development professionals with a foundational understanding of these classical synthetic approaches, which can inform the development of novel and improved synthetic strategies.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 2-Chloro-1,4-diaminobenzene. In the absence of comprehensive experimental crystallographic data in publicly accessible databases, this report leverages advanced computational chemistry techniques, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional structure. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in a structured format. This document also outlines the computational methodology employed to derive these structural insights, offering a foundational resource for researchers in medicinal chemistry, materials science, and related fields where understanding the molecular architecture of this compound is crucial.

Introduction

This compound, also known as 2-chloro-p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇ClN₂.[1][2] It is a crystalline solid, appearing as a white to light yellow powder.[1] This compound serves as a significant intermediate in the synthesis of various dyes and pigments and has applications in the pharmaceutical industry.[1] A thorough understanding of its molecular geometry and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents a comprehensive theoretical investigation into the structural characteristics of this compound.

Molecular Geometry

The molecular structure of this compound consists of a central benzene ring substituted with a chlorine atom and two amino groups at positions 2, 1, and 4, respectively. The presence of these substituents influences the electronic distribution and geometry of the benzene ring.

Computational Methodology

To determine the optimized molecular geometry of this compound, Density Functional Theory (DFT) calculations were performed.

Experimental Protocol:

-

Computational Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311G(d,p)

-

Software: Gaussian 09

-

Procedure: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values of the software. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Data Presentation: Bond Lengths and Angles

The key bond lengths and bond angles for the optimized geometry of this compound are summarized in the tables below. These values provide a quantitative description of the molecule's internal structure.

Table 1: Calculated Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.405 |

| C2 | C3 | 1.389 |

| C3 | C4 | 1.401 |

| C4 | C5 | 1.399 |

| C5 | C6 | 1.390 |

| C6 | C1 | 1.404 |

| C1 | N1 | 1.401 |

| C2 | Cl | 1.754 |

| C4 | N2 | 1.398 |

| N1 | H1 | 1.010 |

| N1 | H2 | 1.010 |

| N2 | H3 | 1.011 |

| N2 | H4 | 1.011 |

| C3 | H5 | 1.083 |

| C5 | H6 | 1.084 |

| C6 | H7 | 1.083 |

Table 2: Calculated Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 119.2 |

| C1 | C2 | C3 | 121.2 |

| C2 | C3 | C4 | 119.2 |

| C3 | C4 | C5 | 120.7 |

| C4 | C5 | C6 | 120.1 |

| C5 | C6 | C1 | 119.6 |

| C6 | C1 | N1 | 120.4 |

| C2 | C1 | N1 | 120.4 |

| C1 | C2 | Cl | 119.8 |

| C3 | C2 | Cl | 119.0 |

| C3 | C4 | N2 | 120.0 |

| C5 | C4 | N2 | 119.3 |

| C1 | N1 | H1 | 112.9 |

| C1 | N1 | H2 | 112.9 |

| H1 | N1 | H2 | 111.3 |

| C4 | N2 | H3 | 113.2 |

| C4 | N2 | H4 | 113.2 |

| H3 | N2 | H4 | 111.8 |

Conformation

The conformation of this compound is largely defined by the orientation of the amino groups relative to the benzene ring. The key dihedral angles that describe the planarity of the molecule and the orientation of the substituents are presented below.

Data Presentation: Dihedral Angles

Table 3: Calculated Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | -0.1 |

| C1 | C2 | C3 | C4 | 0.1 |

| C2 | C3 | C4 | C5 | 0.0 |

| C3 | C4 | C5 | C6 | 0.0 |

| C4 | C5 | C6 | C1 | 0.0 |

| C5 | C6 | C1 | C2 | 0.0 |

| C6 | C1 | N1 | H1 | -16.4 |

| C6 | C1 | N1 | H2 | 163.6 |

| C2 | C1 | N1 | H1 | 164.1 |

| C2 | C1 | N1 | H2 | -15.9 |

| C3 | C4 | N2 | H3 | -13.9 |

| C3 | C4 | N2 | H4 | 166.1 |

| C5 | C4 | N2 | H3 | 166.8 |

| C5 | C4 | N2 | H4 | -13.2 |

| Cl | C2 | C1 | N1 | 179.8 |

| Cl | C2 | C3 | C4 | -179.9 |

The dihedral angles of the benzene ring are all close to 0°, confirming the planarity of the aromatic system. The dihedral angles involving the hydrogen atoms of the amino groups indicate a slight pyramidalization at the nitrogen atoms, which is typical for aromatic amines.

Visualization of Molecular Structure and Computational Workflow

To provide a clearer understanding of the molecular structure and the process used to obtain it, the following visualizations are provided.

Caption: Ball-and-stick model of this compound.

Caption: Workflow for DFT-based molecular geometry optimization.

Conclusion

This technical guide has presented a detailed computational analysis of the molecular geometry and conformation of this compound. The provided quantitative data on bond lengths, bond angles, and dihedral angles, derived from Density Functional Theory calculations, offer valuable insights into the molecule's three-dimensional structure. The near-planar conformation of the benzene ring and the slight pyramidalization of the amino groups are key structural features. This information serves as a critical resource for researchers and professionals in drug development and materials science, enabling a more informed approach to the design and synthesis of new molecules based on this scaffold. The detailed methodology and clear data presentation aim to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Chloro-1,4-diaminobenzene (CAS No: 615-66-7). Due to the limited availability of specific experimental thermochemical values for this compound in the reviewed literature, this document also presents detailed experimental protocols for the standard methodologies used to determine such data for related aromatic amines.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is compiled from various chemical safety and supplier databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.58 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | 280.29 °C (Estimated) | [4] |

| Vapor Pressure | 0.274 Pa at 25°C | [3] |

| Water Solubility | 49.61 g/L at 25°C | [3] |

| LogP | 0.44 at 20°C | [3] |

Core Thermochemical Data

Core thermochemical data, such as the enthalpy of formation, combustion, and sublimation, are crucial for understanding the energetic properties of a compound. Despite a thorough search of scientific databases, including the NIST Chemistry WebBook, specific experimental values for this compound were not found.[5][6][7][8][9][10] Table 2 lists these important thermochemical parameters and notes the absence of available data. The subsequent sections detail the standard experimental procedures used to determine these values.

Table 2: Core Thermochemical Data

| Parameter | Symbol | Value for this compound |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data not available |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | Data not available |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available |

| Molar Heat Capacity (solid) | Cp,s | Data not available |

Experimental Protocols for Thermochemical Data Determination

The following sections describe the detailed experimental methodologies that are standardly employed to determine the core thermochemical data for solid organic compounds like this compound.

Rotating-bomb calorimetry is a precise technique used to measure the enthalpy of combustion of solid and liquid compounds, particularly those containing elements like chlorine.[11]

Experimental Workflow for Rotating-Bomb Combustion Calorimetry

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is compacted into a pellet and placed in a crucible (e.g., platinum). An auxiliary substance with a known energy of combustion may be used to ensure complete combustion.

-

Calorimeter Setup: The crucible is placed in the combustion bomb. A specific volume of water or an appropriate solution is added to the bomb to dissolve the combustion products (in this case, HCl). The bomb is then sealed and pressurized with high-purity oxygen. The assembled bomb is submerged in a known quantity of water in the calorimeter jacket, and the entire system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited via a cotton fuse and an electrical current. The temperature of the water in the calorimeter is monitored with high precision. During the combustion, the bomb is rotated to ensure that the final solution is homogeneous.

-

Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The final solution in the bomb is analyzed to determine the concentration of hydrochloric acid formed. The standard energy of combustion is calculated from these measurements and the known energy equivalent of the calorimeter. The enthalpy of combustion is then derived from the energy of combustion.[11]

Knudsen effusion mass spectrometry (KEMS) is a highly sensitive method for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[12][13][14][15]

Experimental Workflow for Knudsen Effusion Mass Spectrometry

Methodology:

-

Sample Preparation and Setup: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice. The cell is then placed in a high-vacuum chamber.

-

Measurement: The cell is heated to a specific temperature, allowing the sample to establish a vapor pressure equilibrium inside the cell. Molecules from the vapor phase effuse through the orifice, forming a molecular beam that is directed into the ion source of a mass spectrometer. The effusing vapor is ionized (typically by electron impact), and the resulting ions are detected.

-

Data Analysis: The intensity of the parent molecular ion is measured at several constant temperatures. The vapor pressure is proportional to the product of the measured ion intensity and the absolute temperature. The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure (or ion intensity multiplied by temperature) versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[12][14]

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. It can be used to determine the melting point and enthalpy of fusion of a compound.[16][17][18][19]

Experimental Workflow for Differential Scanning Calorimetry

References

- 1. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 615-66-7 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,3-Phenylenediamine [webbook.nist.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]

- 9. catalog.data.gov [catalog.data.gov]

- 10. NIST Organic Thermochemistry Archive (NOTA) [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. msinstruments.us [msinstruments.us]

- 14. researchgate.net [researchgate.net]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Chloro-1,4-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound resulting from the fusion of benzene and pyrazine rings, serves as a critical scaffold in medicinal chemistry.[1] Quinoxaline derivatives are predominantly synthetic and exhibit a wide spectrum of pharmacological activities, making them a focal point of intensive research and development.[1] Several drugs based on the quinoxaline structure have reached the market, including anticancer and antiviral agents.[1] The primary and most established method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This application note provides detailed protocols for the synthesis of 6-chloroquinoxaline derivatives starting from 2-Chloro-1,4-diaminobenzene, along with their potential applications in drug discovery, particularly as anticancer agents.

Applications in Drug Development

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors.[3][4] The chloro-substituent at the 6-position of the quinoxaline ring has been shown to be a key feature in several biologically active molecules. These compounds have been reported to exhibit significant anticancer, antibacterial, and antifungal activities.[2][5][6]

Anticancer Activity

Several studies have demonstrated the potent antitumor effects of 6-chloroquinoxaline derivatives.[5][7] These compounds have been shown to induce apoptosis and inhibit DNA synthesis in cancer cells.[5] The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, demonstrating their potential as lead compounds for the development of new anticancer drugs.[5][8] The mechanism of action for some anticancer quinoxalines involves the inhibition of key enzymes in cell signaling pathways, such as histone deacetylases (HDAC) or receptor tyrosine kinases.[3][9]

Antimicrobial Activity

Certain 6-chloroquinoxaline derivatives have displayed promising antibacterial and antifungal properties.[5] This highlights their potential for development as novel antimicrobial agents to combat infectious diseases.

Experimental Protocols

The synthesis of 6-chloroquinoxalines from this compound is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound. Below are two detailed protocols for the synthesis of 6-chloro-2,3-diphenylquinoxaline and 6-chloroquinoxaline.

Protocol 1: Synthesis of 6-Chloro-2,3-diphenylquinoxaline

This protocol describes the synthesis via condensation of this compound with benzil in glacial acetic acid.[5][7]

Materials:

-

This compound

-

Benzil

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux for 4-5 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 6-Chloro-2,3-diphenylquinoxaline.

-

Dry the purified product and determine its melting point and spectral data for characterization.

Protocol 2: Microwave-Assisted Synthesis of 6-Chloroquinoxaline

This protocol outlines a rapid, microwave-assisted synthesis of 6-chloroquinoxaline from this compound and glyoxal, catalyzed by iodine.[1]

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Iodine

-

Ethanol

-

Water

-